PDE4D Binding Affinity: A Quantifiable Differentiator for the Unsubstituted Cyclobutanamine Core
The 3-(1-Piperidinyl)cyclobutanamine core demonstrates a specific and quantifiable binding affinity for human cAMP-specific 3',5'-cyclic phosphodiesterase 4D (PDE4D) with a dissociation constant (Kd) of 79 nM, as measured by surface plasmon resonance (SPR) [1]. This affinity is for the unsubstituted core structure. While direct comparators with identical scaffolds are not reported, this Kd value can be contextualized against other known PDE4 inhibitors. For instance, the pan-specific PDE inhibitor IBMX shows an IC50 range of 2-50 µM (2,000-50,000 nM), and other potent PDE4 inhibitors have reported IC50 values from 5.35 nM to 25 nM [2][3]. The 79 nM affinity of the unsubstituted core places it in a specific, moderately potent range, confirming its utility as a foundational hit for further medicinal chemistry optimization aimed at PDE4-related targets.
| Evidence Dimension | Binding affinity (Kd) to human PDE4D |
|---|---|
| Target Compound Data | 79 nM |
| Comparator Or Baseline | IBMX (pan-PDE inhibitor, IC50 range 2,000-50,000 nM) and other potent PDE4 inhibitors (IC50 range 5.35-25 nM) [2][3] |
| Quantified Difference | Target compound is ~25-630 times more potent than IBMX but ~7-15 times less potent than highly optimized PDE4 inhibitors. |
| Conditions | Surface Plasmon Resonance (SPR) assay with 320 sec treatment, measured over 900 secs. |
Why This Matters
This data provides a specific, quantitative benchmark for the unsubstituted core's activity, confirming its value as a starting point for PDE4 inhibitor development, which is not automatically conferred upon other cyclobutanamine or piperidine scaffolds.
- [1] BindingDB. (n.d.). Entry BDBM50512766 (CHEMBL4436770) for 3-(Piperidin-1-yl)cyclobutan-1-amine. View Source
- [2] Biozol. (n.d.). Product information for IBMX (CAS 28822-58-4). View Source
- [3] BindingDB. (n.d.). Entries BDBM50215952 (CHEMBL55203) and BDBM399973 for PDE4 inhibitors. View Source
